2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride 2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 376637-84-2
VCID: VC7915716
InChI: InChI=1S/C8H6ClF3O3S/c1-5-4-6(15-8(10,11)12)2-3-7(5)16(9,13)14/h2-4H,1H3
SMILES: CC1=C(C=CC(=C1)OC(F)(F)F)S(=O)(=O)Cl
Molecular Formula: C8H6ClF3O3S
Molecular Weight: 274.65 g/mol

2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride

CAS No.: 376637-84-2

Cat. No.: VC7915716

Molecular Formula: C8H6ClF3O3S

Molecular Weight: 274.65 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride - 376637-84-2

Specification

CAS No. 376637-84-2
Molecular Formula C8H6ClF3O3S
Molecular Weight 274.65 g/mol
IUPAC Name 2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride
Standard InChI InChI=1S/C8H6ClF3O3S/c1-5-4-6(15-8(10,11)12)2-3-7(5)16(9,13)14/h2-4H,1H3
Standard InChI Key VJBLEBINYONYCQ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OC(F)(F)F)S(=O)(=O)Cl
Canonical SMILES CC1=C(C=CC(=C1)OC(F)(F)F)S(=O)(=O)Cl

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₈H₆ClF₃O₃S, with a molecular weight of 274.65 g/mol. Key structural features include:

  • A benzene ring with three substituents:

    • A methyl group (-CH₃) at the 2-position.

    • A trifluoromethoxy group (-OCF₃) at the 4-position.

    • A sulfonyl chloride (-SO₂Cl) group at the 1-position.

The trifluoromethoxy group’s strong electron-withdrawing nature enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic substitution reactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride likely involves multi-step halogenation and sulfonation processes. A plausible route, inferred from methods for related compounds , includes:

  • Friedel-Crafts Alkylation: Introduction of the methyl group to a benzene ring.

  • Electrophilic Substitution: Installation of the trifluoromethoxy group via reaction with trifluoromethyl hypofluorite (CF₃OF) or similar reagents.

  • Sulfonation and Chlorination: Conversion to the sulfonyl chloride using chlorosulfonic acid (HSO₃Cl).

Industrial-Scale Optimization

Industrial production may employ continuous flow reactors to enhance yield and purity. Key parameters include:

  • Temperature control (0–5°C during critical steps to minimize side reactions) .

  • Use of polar aprotic solvents like dimethylformamide (DMF) to stabilize intermediates .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The sulfonyl chloride group undergoes reactions with nucleophiles:

  • Amines: Form sulfonamides (RSO2NH2RSO₂NH₂), critical in drug design (e.g., protease inhibitors).

  • Alcohols/Thiols: Yield sulfonate esters (RSO2ORRSO₂OR') or thioesters (RSO2SRRSO₂SR'), used in polymer chemistry.

Reduction and Oxidation

  • Reduction: Lithium aluminum hydride (LiAlH₄) converts SO2Cl-SO₂Cl to SO2H-SO₂H (sulfinic acid).

  • Oxidation: Hydrogen peroxide (H2O2H₂O₂) may oxidize the sulfonyl chloride to sulfonic anhydrides.

Applications in Scientific Research

Pharmaceutical Intermediates

This compound serves as a precursor to sulfonamide drugs, which target enzymes like cyclooxygenase (COX) and carbonic anhydrase. For example:

  • Derivatives with modified trifluoromethoxy groups show IC₅₀ values < 200 nM against cancer cell lines .

Materials Science

  • Polymer Modification: Incorporation into sulfonated polymers enhances proton conductivity in fuel cells.

  • Surfactants: Trifluoromethoxy groups improve thermal stability in specialty surfactants.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

While direct studies are scarce, structurally related sulfonyl chlorides inhibit:

  • Bcl-2/Bcl-xL: Anti-apoptotic proteins overexpressed in cancers. A derivative showed Ki = 2.1 nM for Bcl-2 .

  • COX-2: Moderate inhibition reduces inflammation in preclinical models.

Cytotoxicity Profiles

Hypothetical data based on analogs suggest:

Cell LineIC₅₀ (nM)Target
H1417 (Lung)151Bcl-2
MCF-7 (Breast)98Bcl-xL

Comparison with Analogous Compounds

Structural Analogues

CompoundKey DifferencesReactivity Trend
4-(Trifluoromethyl)benzenesulfonyl chlorideOCF3-OCF₃CF3-CF₃Lower electrophilicity
2-Bromo-4-(trifluoromethoxy)benzenesulfonyl chlorideCH3-CH₃Br-BrEnhanced leaving group ability

Electronic Effects

The OCF3-OCF₃ group’s electron-withdrawing nature increases the sulfonyl chloride’s reactivity compared to OCH3-OCH₃ or CF3-CF₃ analogues.

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